1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide
Overview
Description
1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a methanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 2-fluoroaniline with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylphenyl groups contribute to the compound’s binding affinity and specificity. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- **1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol
- **1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
Uniqueness
1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is unique due to its specific combination of fluorophenyl and methylphenyl groups attached to a methanesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-12-6-8-13(9-7-12)10-17-20(18,19)11-14-4-2-3-5-15(14)16/h2-9,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJQAEIYPGTHIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.